
Tris(tetramethylcyclopentadienyl)europium(III), 99.9%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(tetramethylcyclopentadienyl)europium(III) is an organometallic compound with the chemical formula C27H39Eu. It is a coordination complex where europium is bonded to three tetramethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(tetramethylcyclopentadienyl)europium(III) can be synthesized through the reaction of europium trichloride with tetramethylcyclopentadiene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:
EuCl3+3C9H13→Eu(C9H13)3+3HCl
where EuCl3 is europium trichloride and C9H13 is tetramethylcyclopentadiene .
Industrial Production Methods: Industrial production of tris(tetramethylcyclopentadienyl)europium(III) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as sublimation or recrystallization, is common to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(tetramethylcyclopentadienyl)europium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form europium(IV) complexes.
Reduction: It can be reduced to form europium(II) complexes.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products:
Oxidation: Europium(IV) complexes.
Reduction: Europium(II) complexes.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Tris(tetramethylcyclopentadienyl)europium(III) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is explored for its potential use in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeted drug delivery systems.
Mécanisme D'action
The mechanism of action of tris(tetramethylcyclopentadienyl)europium(III) involves its ability to coordinate with various substrates and facilitate chemical transformations. The europium center acts as a Lewis acid, activating substrates and promoting catalytic reactions. The tetramethylcyclopentadienyl ligands stabilize the europium center and enhance its reactivity. Molecular targets and pathways involved include coordination with organic molecules and activation of specific functional groups .
Comparaison Avec Des Composés Similaires
- Tris(cyclopentadienyl)lanthanum(III)
- Trichloro(pentamethylcyclopentadienyl)titanium(IV)
- Tris(butylcyclopentadienyl)yttrium(III)
Comparison: Tris(tetramethylcyclopentadienyl)europium(III) is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide enhanced stability and reactivity compared to other cyclopentadienyl complexes. This compound exhibits distinct catalytic properties and is particularly effective in reactions requiring high reactivity and selectivity .
Propriétés
Formule moléculaire |
C27H39Eu |
|---|---|
Poids moléculaire |
515.6 g/mol |
InChI |
InChI=1S/3C9H13.Eu/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3; |
Clé InChI |
SEHXYMOUURJNBC-UHFFFAOYSA-N |
SMILES canonique |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Eu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


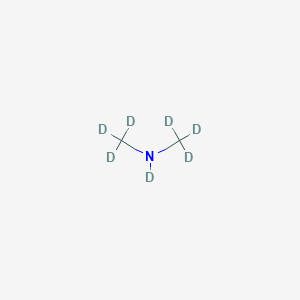

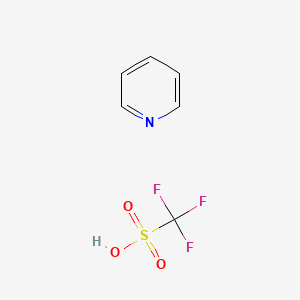

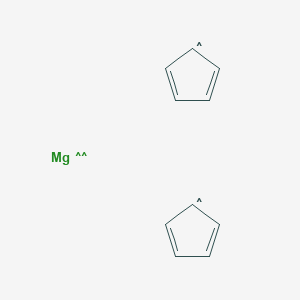
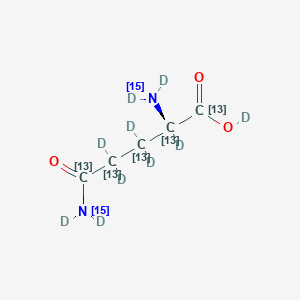
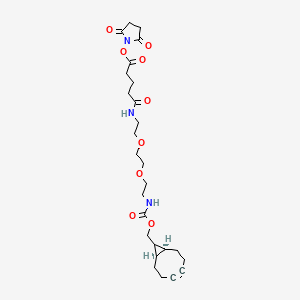
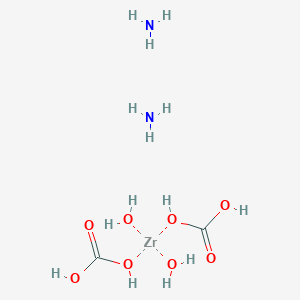
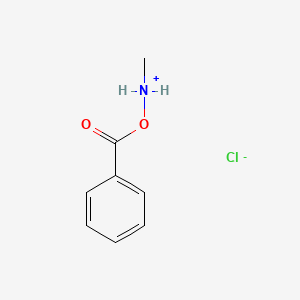




![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)
